Cas no 62579-54-8 (3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl)

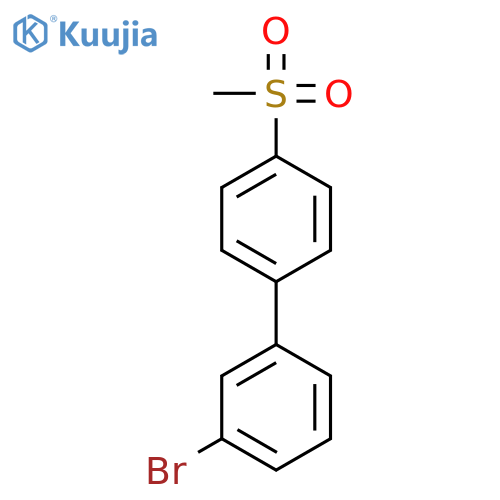

62579-54-8 structure

商品名:3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl

CAS番号:62579-54-8

MF:C13H11BrO2S

メガワット:311.194241762161

MDL:MFCD11519434

CID:439457

PubChem ID:71385039

3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl

- 1-bromo-3-(4-methylsulfonylphenyl)benzene

- 3'-BROMO-4-(METHANESULFONYL)-BIPHENYL

- 3-Bromo-4'-methanesulfonyl-biphenyl

- 1,1'-Biphenyl, 3-bromo-4'-(methylsulfonyl)-

- AK128244

- AM807919

- CTK2B6889

- KB-234972

- 62579-54-8

- DTXSID90807282

- A849169

- 3-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl

-

- MDL: MFCD11519434

- インチ: InChI=1S/C13H11BrO2S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3

- InChIKey: LLFGPWCFSAFKNW-UHFFFAOYSA-N

- ほほえんだ: CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br

計算された属性

- せいみつぶんしりょう: 309.96633

- どういたいしつりょう: 309.96631g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

- PSA: 34.14

3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D211388-250mg |

3-Bromo-4'-methanesulfonyl-biphenyl |

62579-54-8 | 95% | 250mg |

$295 | 2024-05-24 | |

| Alichem | A019115160-1g |

3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl |

62579-54-8 | 95% | 1g |

$665.68 | 2023-09-01 | |

| Crysdot LLC | CD12051689-1g |

3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl |

62579-54-8 | 95+% | 1g |

$772 | 2024-07-24 | |

| eNovation Chemicals LLC | D211388-250mg |

3-Bromo-4'-methanesulfonyl-biphenyl |

62579-54-8 | 95% | 250mg |

$295 | 2025-02-19 | |

| eNovation Chemicals LLC | D211388-250mg |

3-Bromo-4'-methanesulfonyl-biphenyl |

62579-54-8 | 95% | 250mg |

$295 | 2025-02-25 | |

| Ambeed | A588733-1g |

3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl |

62579-54-8 | 95% | 1g |

$628.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739404-1g |

3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl |

62579-54-8 | 98% | 1g |

¥6594.00 | 2024-05-06 |

3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl 関連文献

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

62579-54-8 (3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:62579-54-8)3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl

清らかである:99%

はかる:1g

価格 ($):565.0